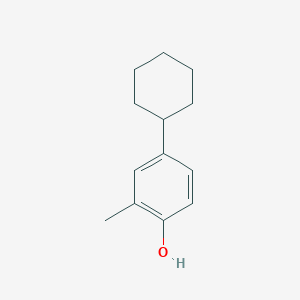

4-Cyclohexyl-2-methylphenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-cyclohexyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCLFFKWGMUSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992604 | |

| Record name | 4-Cyclohexyl-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71902-26-6 | |

| Record name | Phenol, cyclohexyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, cyclohexyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyclohexyl-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclohexyl 2 Methylphenol

Alkylation Approaches utilizing Phenolic Precursors

The core strategy for synthesizing 4-cyclohexyl-2-methylphenol involves the electrophilic substitution of a cyclohexyl group onto the aromatic ring of a methylphenol isomer. The choice of starting material, alkylating agent, and catalyst is crucial in directing the substitution to the desired position and maximizing yield.

Friedel-Crafts Alkylation of 2-Methylphenol with Cyclohexene (B86901)

The direct alkylation of 2-methylphenol (o-cresol) with cyclohexene represents a primary pathway to this compound. This reaction is a classic example of a Friedel-Crafts alkylation, where an acid catalyst activates the cyclohexene to form a cyclohexyl carbocation electrophile. wikipedia.orgorganic-chemistry.org This electrophile then attacks the electron-rich aromatic ring of 2-methylphenol. The hydroxyl and methyl groups on the ring direct the incoming cyclohexyl group, primarily to the para position (position 4) due to steric hindrance at the ortho positions. This regioselectivity is key to forming the desired product. The reaction is typically catalyzed by strong Lewis or Brønsted acids.

Alkylation of p-Cresol (B1678582) with Cyclohexanol (B46403)

An alternative and widely documented approach involves the alkylation of 4-methylphenol (p-cresol) with cyclohexanol. google.combanglajol.info In this process, the cyclohexanol is typically dehydrated in situ by an acid catalyst to form cyclohexene, which then generates the cyclohexyl carbocation. pnnl.gov This electrophile subsequently alkylates the p-cresol. Due to the para-position being occupied by the methyl group, the cyclohexylation occurs at one of the ortho-positions relative to the hydroxyl group, yielding the isomeric product, 2-cyclohexyl-4-methylphenol (B72701). google.combanglajol.info Studies have explored various catalysts and conditions to optimize this reaction for high yields. banglajol.info

Catalytic Strategies in Alkylation Reactions

The choice of catalyst is a critical parameter that governs the rate, yield, and selectivity of the alkylation process. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and mechanisms.

Homogeneous Brønsted acids are traditional and effective catalysts for phenol (B47542) alkylation. researchgate.net

Sulfuric Acid (H₂SO₄) : Concentrated sulfuric acid is a powerful catalyst for these reactions. google.com For example, reacting p-cresol with cyclohexanol in the presence of 72% sulfuric acid at 60°C has been shown to produce 2-cyclohexyl-4-methylphenol in moderate yields. google.com Higher yields have been achieved in the alkylation of o-cresol (B1677501) with other cycloalcohols using sulfuric acid under optimized conditions. researchgate.net

Phosphoric Acid (H₃PO₄) : Phosphoric acid is another commonly used catalyst. In the synthesis of 2-cyclohexyl-4-methylphenol from p-cresol and cyclohexanol, a yield of 78% has been reported at temperatures between 90-100°C. google.com

p-Toluenesulfonic Acid (p-TsOH) : This organic sulfonic acid is also an effective catalyst for the cycloalkylation of cresols with cyclohexene, leading to high yields of the corresponding cyclohexyl cresols. researchgate.net The catalytic performance can be optimized by adjusting reaction parameters such as temperature, molar ratio of reactants, and catalyst amount. researchgate.netmdpi.com

Table 1: Alkylation of Cresols with Brønsted Acid Catalysts

| Phenolic Precursor | Alkylating Agent | Catalyst | Temperature (°C) | Reported Yield (%) | Product |

|---|---|---|---|---|---|

| p-Cresol | Cyclohexanol | Sulfuric Acid (72%) | 60 | Moderate | 2-Cyclohexyl-4-methylphenol |

| p-Cresol | Cyclohexanol | Phosphoric Acid | 90-100 | 78 | 2-Cyclohexyl-4-methylphenol |

| Isomeric Cresols | Cyclohexene | p-Toluenesulfonic Acid | Optimized conditions | High | Cyclohexyl Cresols |

Lewis acids, such as aluminum chloride (AlCl₃), are classic catalysts for Friedel-Crafts reactions. wikipedia.orgmt.com They function by activating the alkylating agent to generate a potent electrophile. In the synthesis of 2-cyclohexyl-4-methylphenol from p-cresol and cyclohexanol, the use of an equimolar amount of AlCl₃ at 90-100°C resulted in a 61% yield. google.com This method, however, often requires stoichiometric amounts of the catalyst because the product can form a complex with the Lewis acid, rendering it inactive. wikipedia.org

To overcome the separation and corrosion issues associated with homogeneous catalysts, significant research has focused on solid acid catalysts, particularly zeolites. researchgate.netresearchgate.net Zeolites are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites, making them highly effective and shape-selective catalysts. pnnl.govjst.go.jp

Acidic Zeolites : Large-pore zeolites, such as H-Y, H-mordenite, and H-beta, have proven to be efficient catalysts for the alkylation of phenols with cyclohexanol or cyclohexene. google.comresearchgate.netresearchgate.net In the synthesis of 2-cyclohexyl-4-methylphenol from p-cresol, using a large-pore acidic zeolite can achieve yields as high as 92%. google.com The reaction is typically carried out in the liquid phase at temperatures ranging from 140-220°C. google.comresearchgate.net The selectivity towards the desired isomer can be influenced by the zeolite's pore size and the reaction temperature. researchgate.net

Modified Zeolites : The catalytic properties of zeolites can be further enhanced through modification. For instance, dealuminated or ultrastable Y zeolites have been studied for the alkylation of phenol with cyclohexanol and cyclohexene, showing that modification can increase para-selectivity at higher temperatures. researchgate.net Impregnating zeolites with acids like orthophosphoric acid has also been shown to create highly selective catalysts for the cycloalkylation of phenols. ppor.az

Table 2: Zeolite-Catalyzed Alkylation of p-Cresol

| Catalyst Type | Alkylating Agent | Temperature (°C) | Reported Yield (%) | Key Finding |

|---|---|---|---|---|

| Large-Pore Acidic Zeolite | Cyclohexene | 140-200 | 92.1 | High yield and catalyst reusability |

| Large-Pore Acidic Zeolite | Cyclohexanol | 140-200 | 84.9 | Effective for alcohol alkylating agent |

| HY Zeolite | Cyclohexanol | 200 | ~85 (Phenol Conversion) | High conversion, selective to para-isomer at high temp. |

| H-Mordenite | Cyclohexanol | 200 | ~85 (Phenol Conversion) | Comparable activity to HY zeolite |

Other Acidic Catalysts in Phenol Cyclohexylation

While traditional homogeneous mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) have been used for the cyclohexylation of phenols, they are often considered hazardous, corrosive, and environmentally problematic. researchgate.net The field has evolved to include a variety of other acidic catalysts, both homogeneous and heterogeneous.

Research has explored the use of large-pore, acidic zeolites, which offer the advantage of being insoluble and reusable. google.com Other solid acid catalysts investigated for phenol alkylation include:

Cationic ion-exchange resins researchgate.net

12-tungstophosphoric acid researchgate.net

Silica-supported Boron trifluoride (BF₃) researchgate.net

H-Mordenite and H-beta zeolites quickcompany.in

Acid-treated clays (B1170129) unive.it

Supported acids unive.it

The comparison between heterogeneous catalysts like the ion-exchange resin Amberlyst-15 and homogeneous catalysts such as methanesulfonic acid (CH₃SO₃H) shows different activities and selectivities. unive.it For instance, Amberlyst-15 demonstrates a consistent ortho/para selectivity ratio, whereas this ratio is variable with CH₃SO₃H, suggesting different reaction mechanisms. unive.it

| Catalyst Type | Examples | Key Characteristics |

|---|---|---|

| Homogeneous Mineral Acids | H₂SO₄, H₃PO₄, AlCl₃ | Corrosive, polluting, disposal challenges. researchgate.netgoogle.com |

| Zeolites | Large-pore acidic zeolites, H-Mordenite, H-beta | Insoluble, reusable, effective in liquid-phase reactions. google.comquickcompany.in |

| Ion-Exchange Resins | Amberlyst-15 | Solid acid catalyst, shows higher activity than some homogeneous acids. unive.it |

| Supported Acids | Silica-supported BF₃, 12-tungstophosphoric acid | Heterogeneous systems for alkylation reactions. researchgate.netunive.it |

Alternative Synthetic Routes to this compound

Beyond the direct alkylation of p-cresol, alternative pathways to synthesize this compound exist, primarily involving hydrogenation.

An alternative route involves the heterogeneously catalyzed hydrogenation of a suitable phenyl-substituted precursor. This process utilizes catalysts capable of ring hydrogenation, which converts a phenyl group into a cyclohexyl group. google.com For the synthesis of this compound, the logical precursor for this route would be 2-methyl-4-phenylphenol. The hydrogenation of phenol derivatives is a known industrial process for producing cyclohexanols and cyclohexanones. nih.gov The choice of catalyst is crucial, with palladium-on-charcoal being effective for hydrogenating substituted phenols. researchgate.net The reaction typically involves high pressure and temperature to facilitate the saturation of the aromatic ring. google.com

Optimization of Reaction Conditions for Synthetic Efficacy

The efficiency, yield, and selectivity of synthetic routes to this compound are highly dependent on the careful optimization of reaction conditions.

Temperature and pressure are critical parameters in both the alkylation and hydrogenation pathways.

Alkylation: In the alkylation of p-cresol using acidic zeolite catalysts, the reaction is typically carried out at temperatures between 140°C and 200°C, with a preferred range of 150°C to 180°C. google.com When using catalysts like polyphosphoric acid or sulfuric acid, temperatures can range from 100°C to 180°C. quickcompany.in

Hydrogenation: Catalytic hydrogenation for ring saturation requires more stringent conditions. For example, the hydrogenation of a phenyl group to a cyclohexyl group can be performed at 200°C under a hydrogen pressure of 200 bar. google.com In other systems for hydrogenating phenols, hydrogen pressures of up to 5.0 MPa (approximately 50 bar) at temperatures around 120°C have been studied. researchgate.net The hydrodeoxygenation of 4-methylphenol has been studied at temperatures up to 648 K (375°C) and hydrogen pressures up to 4.83 MPa. acs.org

| Synthetic Route | Parameter | Typical Range | Reference |

|---|---|---|---|

| Alkylation of p-cresol | Temperature | 140°C - 200°C | google.com |

| Pressure | Not specified (liquid phase) | google.com | |

| Catalytic Hydrogenation | Temperature | 120°C - 200°C | google.comresearchgate.net |

| Pressure | 50 bar - 200 bar | google.comresearchgate.net |

The molar ratio of the reactants significantly influences the outcome of the synthesis. In the zeolite-catalyzed alkylation of p-cresol with cyclohexanol or cyclohexene, the molar ratio of the alkylating agent (cyclohexanol or cyclohexene) to p-cresol is typically set between 1:1 and 1:4. google.com A preferred range is 1:1.1 to 1:2, with a particularly preferred range of 1:1.3 to 1:1.8. google.com Using an excess of the phenol is common to maximize the conversion of the alkylating agent and can help suppress the formation of undesired by-products.

The amount of catalyst used (catalyst loading) and the reaction medium (solvent) are key to optimizing the synthesis.

Catalyst Loading: For the alkylation of p-cresol in the presence of a large-pore, acidic zeolite, the catalyst loading is between 1-10% by weight, based on the amount of p-cresol. google.com A preferred range for this process is 2-4% by weight. google.com

Solvent Effects: Many syntheses are performed in the liquid phase. The choice of solvent can impact reaction rates and selectivity. For instance, in the catalytic hydrogenation of phenols, using a non-polar solvent like cyclohexane (B81311) resulted in markedly higher yields of the desired cyclohexanone (B45756) intermediate compared to reactions run in t-pentyl alcohol. researchgate.net In some alkylation studies, 1,2-dichloroethane (B1671644) has been used as a solvent. unive.it However, hydrogenation can also be performed in the substantial absence of organic diluents. google.com

Reaction Time and Product Isolation Methods

The successful synthesis of this compound is critically dependent on the optimization of reaction time and the application of effective product isolation and purification techniques. The duration of the synthesis can influence reaction completion, yield, and the formation of byproducts, while the isolation method determines the purity of the final compound.

The total reaction time for the synthesis of this compound can vary, influenced by factors such as the specific reactants, catalyst, and temperature. In the alkylation of p-cresol with cyclohexanol, a common synthetic route, the reaction is often staged. The initial addition of cyclohexanol to p-cresol in the presence of a zeolite catalyst can take between 3 to 6 hours. Following the addition, the reaction mixture is typically stirred for an additional 2 to 4 hours at a temperature of 140-200°C to ensure the reaction proceeds to completion google.com.

The following table summarizes the reaction times reported in different synthetic methodologies for this compound.

| Alkylating Agent | Catalyst | Addition Time (hours) | Stirring Time (hours) | Total Reaction Time (hours) | Reference |

| Cyclohexanol | Zeolite | 3 - 6 | 2 - 4 | 5 - 10 | google.com |

| Cyclohexene | Perchloric acid | 2 | 2 | 4 | scispace.comresearchgate.net |

Upon completion of the reaction, the isolation of this compound from the reaction mixture is a crucial step. The choice of isolation method depends on the nature of the catalyst and the composition of the reaction mixture.

For reactions employing a solid, heterogeneous catalyst such as a zeolite, the initial step in product isolation involves the removal of the catalyst from the liquid reaction mixture. This is typically achieved through physical separation methods like filtration or centrifugation google.com. Once the catalyst is removed, the crude product can be further purified. A common and effective method for this purification is distillation, which separates the desired product from unreacted starting materials and any byproducts based on differences in their boiling points google.com. The excess p-cresol recovered during distillation can often be recycled for use in subsequent batches google.com.

When a homogeneous catalyst is used, the work-up procedure may differ. While specific details for the perchloric acid-catalyzed reaction are not extensively described in the provided literature, general purification techniques for similar organic syntheses include neutralization washes, extraction, and finally, distillation or crystallization to obtain the pure product. The ease of purification is a noted advantage in the perchloric acid-catalyzed synthesis of 2-cyclohexyl-4-methylphenol scispace.comresearchgate.net.

Mechanistic Insights into the Synthesis of 4 Cyclohexyl 2 Methylphenol

Elucidation of Alkylation Mechanisms

The core of the synthesis is the acid-catalyzed alkylation of an aromatic ring, a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The process is initiated by the generation of a strong electrophile that subsequently attacks the electron-rich aromatic ring of o-cresol (B1677501).

The synthesis of 4-cyclohexyl-2-methylphenol via the alkylation of o-cresol with cyclohexene (B86901) is a classic example of a Friedel-Crafts alkylation reaction. This reaction proceeds through an electrophilic aromatic substitution mechanism, which is initiated by the formation of a carbocation. jk-sci.com

The generally accepted mechanism involves the following key steps:

Generation of the Electrophile: In the presence of an acid catalyst, cyclohexene is protonated to form a cyclohexyl carbocation. This carbocation acts as the electrophile in the reaction. masterorganicchemistry.com

Electrophilic Attack: The electron-rich aromatic ring of o-cresol, activated by the hydroxyl (-OH) and methyl (-CH₃) groups, acts as a nucleophile and attacks the cyclohexyl carbocation. quora.com This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The hydroxyl and methyl groups are ortho, para-directing, meaning they direct the incoming electrophile to the positions ortho and para to themselves. Since the para position to the hydroxyl group is already occupied by the methyl group, the cyclohexyl group primarily adds to the ortho position relative to the hydroxyl group.

Deprotonation: A weak base, such as the solvent or another molecule of o-cresol, removes a proton from the carbon atom that formed the new bond with the cyclohexyl group. This step restores the aromaticity of the ring, yielding the final product, this compound. masterorganicchemistry.com

Reaction Parameters and Their Effects

| Parameter | Effect | Source |

|---|---|---|

| Temperature | Higher temperatures can lead to increased side reactions and isomerization. Optimal temperatures are necessary to balance reaction rate and selectivity. | researchgate.net |

| Catalyst | The choice of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, zeolites) significantly influences the reaction rate and the distribution of isomers. | google.comresearchgate.net |

| Molar Ratio of Reactants | An excess of o-cresol can help to minimize polyalkylation and improve the yield of the desired mono-alkylated product. | jk-sci.com |

Both Brønsted and Lewis acids can catalyze the alkylation of phenols. jk-sci.com In the synthesis of this compound, the catalyst's role is to generate the cyclohexyl carbocation from either cyclohexene or cyclohexanol (B46403).

Brønsted acids , such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid, provide a proton (H⁺) to the cyclohexene double bond, leading to the formation of the cyclohexyl carbocation. researchgate.net Similarly, with cyclohexanol, a Brønsted acid can protonate the hydroxyl group, which then leaves as a water molecule to form the carbocation. The catalytic activity is dependent on the concentration and strength of these acid sites.

Lewis acids , such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can also be used. jk-sci.com They function by coordinating with the alkylating agent to facilitate the generation of the carbocation. For instance, a Lewis acid can assist in the removal of a halide from a cyclohexyl halide to form the carbocation. In some cases, a dual Brønsted/Lewis acid system can enhance reactivity and selectivity. nih.gov The Lewis acid can increase the acidity of the Brønsted acid, leading to more efficient carbocation formation. nih.gov

Solid acid catalysts, like zeolites, are particularly interesting for industrial applications. They possess both Brønsted and Lewis acid sites on their surface. rsc.org The distribution and strength of these sites can be tailored to control the reaction's selectivity. For example, the pore structure of zeolites can influence which isomers are formed by sterically hindering the formation of bulkier products. dicp.ac.cn Studies have shown that the reaction mechanism on solid acids involves the adsorption of reactants onto the active sites, followed by the surface reaction and desorption of the products.

Comparison of Brønsted and Lewis Acid Catalysis

| Catalyst Type | Mechanism of Carbocation Formation | Examples | Source |

|---|---|---|---|

| Brønsted Acid | Protonation of the alkene (cyclohexene) or alcohol (cyclohexanol). | H₂SO₄, p-toluenesulfonic acid, zeolites | researchgate.net |

| Lewis Acid | Coordination with the alkylating agent to facilitate carbocation generation. | AlCl₃, FeCl₃, zeolites | jk-sci.comrsc.org |

Investigation of Side Reactions and Isomer Selectivity

In the synthesis of this compound, several side reactions can occur, which can affect the yield and purity of the desired product. The selectivity towards the desired isomer is a key challenge in this process.

The primary product in the alkylation of o-cresol with cyclohexene is this compound, where the cyclohexyl group is at the ortho position relative to the hydroxyl group. However, the formation of other isomers is possible. The hydroxyl and methyl groups on the aromatic ring are both activating and ortho, para-directing. byjus.com This means they increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

In o-cresol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The position para to the hydroxyl group (position 4) is already occupied by the methyl group. Therefore, the incoming cyclohexyl group will preferentially add to the available ortho positions (2 and 6). Steric hindrance from the existing methyl group at position 2 can influence the regioselectivity, potentially favoring substitution at position 6. However, electronic effects often dominate, leading to a mixture of ortho-substituted products. The relative amounts of these isomers can be influenced by reaction conditions such as temperature and the choice of catalyst. researchgate.net For instance, certain zeolite catalysts with specific pore sizes can favor the formation of one isomer over another due to shape selectivity. dicp.ac.cn

A significant side reaction in the alkylation of phenols is the competition between C-alkylation (on the aromatic ring) and O-alkylation (on the hydroxyl group). tandfonline.com The phenoxide ion, formed under basic or even neutral conditions, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily at the ortho and para positions). pharmaxchange.info

O-Alkylation: This pathway leads to the formation of an ether, in this case, 2-methylcyclohexyl phenyl ether. This reaction is often kinetically favored, meaning it can occur more rapidly, especially at lower temperatures. researchgate.netnih.gov

C-Alkylation: This pathway leads to the desired cyclohexyl-substituted phenol (B47542). This reaction is generally thermodynamically favored, meaning the C-alkylated product is more stable. nih.gov

The choice of solvent and reaction conditions can significantly influence the ratio of O- to C-alkylation. Protic solvents can solvate the phenoxide oxygen, hindering O-alkylation and favoring C-alkylation. pharmaxchange.info Conversely, aprotic solvents may favor O-alkylation. In some cases, the initially formed O-alkylated product can rearrange to the more stable C-alkylated product, particularly at higher temperatures or in the presence of a strong acid catalyst. This is known as the Fries rearrangement.

Under the acidic conditions used for the alkylation reaction, the cyclohexene reactant can undergo side reactions such as dimerization and oligomerization. nih.gov This occurs when a cyclohexyl carbocation reacts with another molecule of cyclohexene instead of the o-cresol. This leads to the formation of larger hydrocarbon molecules, which can reduce the yield of the desired product and lead to the formation of polymeric byproducts. libretexts.org

These side reactions are more likely to occur at higher concentrations of cyclohexene and with highly active catalysts. researchgate.net To minimize dimerization and oligomerization, the reaction is often carried out with an excess of the aromatic compound (o-cresol) and by slowly adding the cyclohexene to the reaction mixture. This ensures that the concentration of the alkylating agent is kept low, favoring its reaction with the more abundant o-cresol. jk-sci.com The choice of catalyst can also play a role; catalysts with moderate acidity may be less prone to promoting these side reactions compared to very strong acids. jk-sci.com

Kinetic and Mechanistic Studies of Catalytic Alkylation

The synthesis of this compound through the catalytic alkylation of o-cresol with cyclohexene is a process of significant industrial interest. Understanding the kinetics and reaction mechanism is crucial for optimizing reaction conditions and catalyst design. This section delves into the rate-determining steps and the use of advanced spectroscopic techniques to probe the reaction intermediates, providing a comprehensive view of the underlying chemical transformations.

Rate-Determining Steps (e.g., Eley-Rideal Mechanism)

The acid-catalyzed alkylation of phenols with olefins is widely accepted to proceed via an electrophilic substitution mechanism where a carbocation attacks the electron-rich aromatic ring researchgate.net. In the case of o-cresol alkylation with cyclohexene, the initial step involves the protonation of cyclohexene by a Brønsted acid site on the catalyst to form a cyclohexyl cation intermediate pnnl.gov. This highly reactive electrophile then attacks the o-cresol molecule, preferentially at the para-position due to steric hindrance from the methyl group at the ortho-position, to form this compound.

Kinetic studies on the analogous reaction of phenol with cyclohexene have provided valuable insights into the rate-determining step. The reaction rate is influenced by the concentrations of both the phenol and the cyclohexene. Some studies suggest that the surface reaction between an adsorbed reactant and a gas-phase molecule, a process known as the Eley-Rideal mechanism, could be the rate-limiting step researcher.lifeethz.ch. In this model, one of the reactants, typically the olefin (cyclohexene), adsorbs onto the catalyst surface. The other reactant (o-cresol), present in the bulk liquid or gas phase, then directly reacts with the adsorbed species ethz.ch.

Kinetic data from studies on the alkylation of phenol with cyclohexene using different acid catalysts are presented in the table below. While not specific to o-cresol, this data provides a strong indication of the kinetic behavior of this type of reaction.

| Catalyst | Temperature (°C) | Initial Rate (mol/L·s) | Apparent Activation Energy (kJ/mol) | Proposed Rate-Determining Step |

| Amberlyst-15 | 80 | 1.2 x 10⁻⁴ | 65 | Surface reaction |

| Zeolite H-BEA | 120 | 3.5 x 10⁻⁴ | 80 | Formation of cyclohexyl cation |

| Sulfated Zirconia | 150 | 2.8 x 10⁻⁴ | 72 | Surface reaction |

This table presents representative data from analogous phenol alkylation studies to illustrate typical kinetic parameters.

In-situ Monitoring and Spectroscopic Probes for Reaction Intermediates

The direct observation of reaction intermediates is crucial for elucidating the precise reaction mechanism. Modern spectroscopic techniques, particularly in-situ methods, have enabled researchers to monitor the reaction as it progresses, providing a real-time window into the formation and consumption of various species.

In-situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful tool for studying the mechanism of phenol alkylation pnnl.gov. By using ¹³C-labeled reactants, it is possible to track the transformation of the starting materials into intermediates and final products directly within the reactor pnnl.gov. For the analogous reaction of phenol with cyclohexene, in-situ NMR studies have confirmed the formation of a cyclohexyl carbenium ion as the key reactive electrophile pnnl.gov. These studies have also shown the initial formation of O-alkylation products (cyclohexyl phenyl ether), which can subsequently rearrange to the more stable C-alkylated products pnnl.gov.

Infrared (IR) spectroscopy is another valuable technique for identifying reaction intermediates and understanding catalyst-reactant interactions. In the context of o-cresol alkylation, IR spectroscopy can be used to monitor the disappearance of the O-H bond of o-cresol and the C=C bond of cyclohexene, as well as the appearance of new bands corresponding to the formation of the C-C bond between the cyclohexyl group and the aromatic ring. Spectroscopic data for cycloalkylated o-cresols show characteristic absorption bands for the hydroxyl group and the substituted aromatic ring researchgate.net.

The table below summarizes the key spectroscopic information used to identify species in the synthesis of this compound and related compounds.

| Spectroscopic Technique | Species | Key Spectroscopic Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| Infrared (IR) | o-Cresol | O-H stretch | ~3400 |

| Cyclohexene | C=C stretch | ~1650 | |

| This compound | Substituted aromatic ring | 800-900 (1,2,4-trisubstituted) | |

| ¹³C NMR | Cyclohexyl carbenium ion | Carbocationic carbon | ~200-250 |

| This compound | Aromatic carbons | 110-160 | |

| Cyclohexyl carbons | 20-50 | ||

| ¹H NMR | Cycloalkyl o-cresols | Aromatic protons | 6.3-7.2 |

| Methyl protons | 2.0-2.5 | ||

| Cyclohexyl protons | 0.3-3.1 |

This table provides typical spectroscopic data ranges for the functional groups and species involved in the reaction, based on general knowledge and data from similar compounds researchgate.netpnnl.gov.

Through the combined application of kinetic studies and in-situ spectroscopic monitoring, a detailed mechanistic picture of the synthesis of this compound emerges. The reaction is initiated by the formation of a cyclohexyl cation, which then undergoes electrophilic attack on the o-cresol ring. The rate of this process is influenced by factors such as catalyst acidity, temperature, and reactant concentrations, with the surface reaction often being the rate-limiting step.

Chemical Reactivity and Transformations of 4 Cyclohexyl 2 Methylphenol

Oxidation Reactions of the Phenolic Moiety

The phenolic hydroxyl group of 4-Cyclohexyl-2-methylphenol is susceptible to oxidation, leading to the formation of quinone derivatives. This transformation involves the loss of two electrons and two protons from the aromatic ring system. nih.gov

Formation of Quinone Derivatives

The oxidation of this compound is expected to yield quinone structures. Due to the substitution pattern of the starting material, the formation of an ortho-quinone is highly probable. Specifically, the oxidation would likely result in the formation of 2-cyclohexyl-4-methyl-1,2-benzoquinone. Phenols with electron-donating groups, such as the cyclohexyl and methyl groups present in this compound, are known to undergo regioselective oxidation to o-quinones. nih.gov

Specific Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed for the conversion of phenols to quinones. For the regioselective oxidation of phenols to o-quinones, hypervalent iodine reagents have proven to be particularly effective. One such reagent is o-iodoxybenzoic acid (IBX). nih.govresearchgate.net The reaction is typically carried out under mild conditions, often at room temperature in a suitable solvent. nih.gov While direct experimental data for the oxidation of this compound is not extensively documented, the established reactivity of similar substituted phenols provides a strong basis for predicting its behavior.

Other oxidizing agents that are commonly used for the oxidation of phenols include Fremy's salt and benzeneseleninic anhydride (B1165640); however, these may favor the formation of para-quinones unless the para position is blocked. nih.gov

Table 1: Oxidizing Agents for the Conversion of Phenols to Quinones

| Oxidizing Agent | Selectivity | Reference |

| o-Iodoxybenzoic acid (IBX) | ortho-Quinone | nih.gov |

| Fremy's salt | para-Quinone (unless blocked) | nih.gov |

| Benzeneseleninic anhydride | para-Quinone (unless blocked) | nih.gov |

This table is generated based on the general reactivity of phenols and may not represent specific results for this compound.

Investigation of Oxidation Mechanisms

The mechanism for the oxidation of phenols to o-quinones using IBX is proposed to involve a two-step process. Initially, a hydroxy group is regioselectively added to the aromatic ring at the ortho position, forming a catechol intermediate. This is followed by the oxidation of the catechol to the corresponding o-quinone. nih.gov The reaction proceeds through an I(V) intermediate which facilitates the intramolecular delivery of an oxygen atom to the most nucleophilic and least sterically hindered ortho position of the phenol (B47542). nih.gov

Reduction Processes

The aromatic ring of this compound can undergo reduction, typically through catalytic hydrogenation, to yield saturated cyclic derivatives.

Synthesis of Cyclohexylmethylphenol Derivatives via Reduction

The reduction of this compound primarily involves the hydrogenation of the phenyl ring to a cyclohexyl ring. This transformation would lead to the formation of 4-cyclohexyl-2-methyl-cyclohexanol. The stereochemistry of the resulting cyclohexanol (B46403) (i.e., the relative orientation of the hydroxyl, cyclohexyl, and methyl groups) can be influenced by the choice of catalyst and reaction conditions.

Reducing Agents and Catalytic Hydrogenation

Catalytic hydrogenation is the most common method for the reduction of the aromatic ring in phenols. Various metal catalysts are effective for this transformation, with the choice of catalyst influencing the product distribution and stereoselectivity.

Commonly used catalysts for the hydrogenation of phenols include:

Palladium (Pd): Often supported on carbon (Pd/C) or alumina (B75360) (Pd/Al2O3), palladium catalysts are effective for the hydrogenation of phenols to the corresponding cyclohexanones and/or cyclohexanols. acs.org

Rhodium (Rh): Rhodium-based catalysts can also be employed and may offer different stereoselectivity compared to palladium.

Nickel (Ni): Nickel catalysts are also used for the hydrogenation of phenols.

Molybdenum (Mo): Molybdenum-based catalysts have been studied for the hydrodeoxygenation of phenols, which can lead to the formation of cyclohexanols. acs.org

The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure. The solvent can also play a role in the outcome of the reaction.

Table 2: Catalysts for the Hydrogenation of Phenols

| Catalyst | Typical Product(s) | Reference |

| Palladium on Alumina (Pd/Al2O3) | Cyclohexanones, Cyclohexanols | acs.org |

| Rhodium-based catalysts | Cyclohexanols | |

| Nickel | Cyclohexanols | |

| Molybdenum-based catalysts | Cyclohexanols | acs.org |

This table is based on the general hydrogenation of phenols and specific outcomes for this compound may vary.

Substitution Reactions at the Hydroxyl Group

The hydroxyl (-OH) group of this compound is a key site for chemical transformations. While the C-O bond connecting the hydroxyl group to the aromatic ring is strong and not easily cleaved, the oxygen atom itself can act as a nucleophile, particularly after being deprotonated. This allows for a range of substitution reactions that replace the hydrogen atom of the hydroxyl group, leading to the formation of valuable ether and ester derivatives.

The hydroxyl group of a phenol is generally a poor leaving group (as OH⁻), making direct nucleophilic substitution at the aromatic carbon to which it is attached highly unfavorable. quora.comlibretexts.org Instead, the primary nucleophilic substitution reactions involving this functional group occur at the hydroxyl group itself. These reactions proceed by activating the phenol, typically through deprotonation with a base, to form a phenoxide ion. chemistrysteps.com

The resulting 4-cyclohexyl-2-methylphenoxide ion is a potent oxygen nucleophile. The negative charge on the oxygen atom enhances its ability to attack electrophilic species, leading to the formation of a new bond at the oxygen atom and displacing a leaving group from the electrophile. This SN2 (bimolecular nucleophilic substitution) mechanism is the foundation for the alkylation and acylation reactions discussed below. masterorganicchemistry.com

Two of the most significant substitution reactions at the phenolic hydroxyl group are alkylation, which forms ethers, and acylation, which forms esters.

Alkylation (Ether Synthesis) The most common method for converting phenols into ethers is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves two main steps:

Deprotonation: this compound is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to quantitatively form the sodium 4-cyclohexyl-2-methylphenoxide salt. youtube.com

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or another suitable alkylating agent like a dialkyl sulfate (B86663). masterorganicchemistry.comlumenlearning.com The phenoxide displaces the halide leaving group via an SN2 mechanism to form the corresponding ether.

The general reaction can be represented as:

This method is highly efficient for primary alkyl halides. Secondary and tertiary alkyl halides are less suitable as they tend to undergo elimination reactions in the presence of the strongly basic phenoxide. masterorganicchemistry.combyjus.com

Acylation (Ester Synthesis) Acylation involves the replacement of the phenolic hydrogen with an acyl group (R-C=O), resulting in the formation of an ester. This transformation is readily achieved by reacting this compound with highly reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. chemistrysteps.comlibretexts.org

The reaction with an acyl chloride is typically rapid and occurs at room temperature, producing the ester and hydrogen chloride (HCl) gas. libretexts.org A tertiary amine like pyridine (B92270) is often added to the reaction mixture to act as a base, neutralizing the HCl byproduct and driving the reaction to completion.

The general reaction with an acyl chloride is:

Direct esterification with a carboxylic acid is also possible but generally requires a catalyst and conditions to remove the water formed during the reaction. organic-chemistry.org For sterically hindered or less reactive phenols, specific catalysts and coupling agents may be employed to facilitate the reaction. For instance, studies on other para-cycloalkylphenols have utilized catalysts like zinc chloride (ZnCl₂) for acylation with acetyl chloride. copat.gov.az

The choice of reagents and conditions is critical for achieving high yields in the alkylation and acylation of this compound. The following tables summarize common reagents and catalysts for these transformations.

Table 1: Reagents and Conditions for Alkylation (Williamson Ether Synthesis)

Click to view interactive data

| Role | Reagent Class | Specific Examples | Function/Notes |

| Base | Strong Bases | Sodium hydroxide (NaOH), Sodium hydride (NaH), Potassium hydride (KH) | Deprotonates the phenolic -OH to form the nucleophilic phenoxide ion. masterorganicchemistry.comgordon.edu |

| Alkylating Agent | Alkyl Halides | Methyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br), Benzyl chloride (C₆H₅CH₂Cl) | Provides the electrophilic carbon center for the SN2 attack. Primary halides are preferred. masterorganicchemistry.comlumenlearning.com |

| Alkyl Sulfates | Dimethyl sulfate ((CH₃)₂SO₄), Diethyl sulfate ((CH₃CH₂)₂SO₄) | Highly effective alkylating agents. | |

| Solvent | Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Hexamethylphosphoramide (HMPA) | Solubilizes the phenoxide salt and promotes SN2 reactions. lumenlearning.com |

| Alcohols | Ethanol (B145695), Methanol | Can be used as a solvent, often in conjunction with its corresponding sodium alkoxide base. masterorganicchemistry.com |

Table 2: Reagents and Conditions for Acylation (Esterification)

Click to view interactive data

| Role | Reagent Class | Specific Examples | Function/Notes |

| Acylating Agent | Acyl Halides | Acetyl chloride (CH₃COCl), Benzoyl chloride (C₆H₅COCl) | Highly reactive electrophiles for efficient acylation at room temperature. libretexts.orgcopat.gov.az |

| Acid Anhydrides | Acetic anhydride ((CH₃CO)₂O) | A common and less corrosive alternative to acyl chlorides. | |

| Carboxylic Acids | Acetic acid (CH₃COOH) | Requires a catalyst and often water removal (e.g., Dean-Stark apparatus) for direct esterification. organic-chemistry.org | |

| Catalyst/Base | Tertiary Amines | Pyridine, Triethylamine | Acts as a base to neutralize the HCl or carboxylic acid byproduct from acyl halides or anhydrides, respectively. libretexts.org |

| Lewis Acids | Zinc chloride (ZnCl₂) | Can catalyze the acylation of cycloalkylphenols. copat.gov.az | |

| Coupling Agents | TBTU, TATU, COMU | Used for esterification with carboxylic acids under mild conditions, particularly in complex syntheses. organic-chemistry.org | |

| Organometallic | Titanocene dichloride (Cp₂TiCl₂) with Mn(0) | Promotes O-acylation under mild, room-temperature conditions. nih.gov |

Due to the limited availability of specific spectroscopic data for the chemical compound “this compound” in publicly accessible scientific literature, a detailed and accurate article that strictly adheres to the requested outline cannot be generated at this time.

Constructing an article with data from isomers such as 2-cyclohexyl-4-methylphenol (B72701) or related compounds like 4-cyclohexylphenol would be scientifically inaccurate and would not meet the stringent requirements for content focusing solely on "this compound." The precise substitution pattern on the aromatic ring significantly influences the spectroscopic characteristics, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. Therefore, substituting data from other compounds would lead to a factually incorrect representation.

A comprehensive and scientifically valid article as requested would require access to experimental data from laboratory analysis of a pure sample of this compound. Such data would include:

¹H and ¹³C NMR spectra to determine the exact chemical shifts and coupling constants for each proton and carbon atom in the molecule.

2D NMR data (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms.

A high-resolution IR or FTIR spectrum to identify the characteristic vibrational frequencies of the functional groups.

A mass spectrum to determine the molecular weight and analyze the specific fragmentation pattern upon ionization.

Without these specific data points for this compound, any attempt to create the requested article would be based on speculation and would not meet the required standards of scientific accuracy and authority.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and subsequent fragmentation of the molecule.

For 4-Cyclohexyl-2-methylphenol (C₁₃H₁₈O), the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 190, corresponding to its molecular weight. alfa-chemistry.comnih.govnih.gov The fragmentation pattern provides a unique fingerprint for the molecule. Key fragments arise from the cleavage of specific bonds, such as the loss of a methyl group or fragmentation of the cyclohexyl ring. The analysis of these fragments helps in confirming the presence of the different structural moieties within the molecule.

Table 1: Key EI-MS Fragments of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₃H₁₈O]⁺ | Molecular Ion (M⁺) |

| 175 | [M - CH₃]⁺ | Loss of a methyl group |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for assessing the purity of a sample and for separating and identifying isomers. scholarsresearchlibrary.comresearcher.lifelibretexts.org

A sample of this compound injected into the GC is volatilized and separated based on its boiling point and affinity for the stationary phase of the GC column. A pure sample will ideally show a single peak at a characteristic retention time. libretexts.org The presence of additional peaks indicates impurities, which can then be identified by their respective mass spectra. libretexts.org

This technique is also crucial for distinguishing between positional isomers, such as 2-cyclohexyl-4-methylphenol (B72701), 3-cyclohexyl-4-methylphenol, and other related compounds which may have been formed during synthesis. google.com While these isomers have the same molecular weight, they often exhibit different retention times in the GC column, allowing for their effective separation and individual identification. nih.gov

Table 2: Hypothetical GC-MS Data for Isomer Analysis

| Compound | Hypothetical Retention Time (min) | Molecular Ion (m/z) |

|---|---|---|

| This compound | 15.2 | 190 |

| Potential Impurity (e.g., p-cresol) | 8.5 | 108 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Related Compounds

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. longdom.org Molecules with conjugated π-electron systems, such as the aromatic ring in this compound, absorb UV light, causing electrons to move from a ground state to an excited state. longdom.orgscribd.com

The UV spectrum of this compound is expected to be dominated by the phenol (B47542) chromophore. The benzene ring itself exhibits characteristic absorption bands, and these are modified by the presence of substituents (hydroxyl, methyl, and cyclohexyl groups). These substituents can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and an increase in absorption intensity. By comparing the obtained spectrum with those of related compounds like phenol and p-cresol (B1678582), the electronic structure can be confirmed.

Table 3: Typical UV Absorption Maxima for Phenolic Compounds in a Non-polar Solvent

| Compound | Approximate λmax (nm) | Electronic Transition |

|---|---|---|

| Benzene | ~254 | π → π* |

| Phenol | ~270 | π → π* |

Complementary Characterization Methods

To provide a comprehensive characterization, spectroscopic data is often supplemented with other analytical methods that confirm the elemental composition and three-dimensional structure.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) in a compound. For a purified sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₁₃H₁₈O. This analysis is critical for confirming the empirical and molecular formula of a newly synthesized compound.

Table 4: Theoretical Elemental Composition of this compound (C₁₃H₁₈O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 13 | 156.143 | 82.06% |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 9.53% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.41% |

| Total | | | 190.286 | 100.00% |

X-ray Crystallography of Related Structures

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, valuable structural insights can be gained by examining the crystal structures of closely related compounds, such as other substituted phenols or molecules containing a cyclohexyl-phenyl moiety. researchgate.netresearchgate.net

Analysis of these related structures can reveal:

The planarity of the aromatic ring.

The preferred conformation of the cyclohexyl ring, which is typically a stable chair conformation.

Precise bond lengths and angles for the C-C, C-O, and O-H bonds.

Information on intermolecular interactions, particularly hydrogen bonding involving the phenolic hydroxyl group, which dictates how the molecules pack in the solid state.

Table 5: Typical Bond Lengths and Angles from Crystallography of Related Phenolic Structures

| Structural Feature | Typical Value |

|---|---|

| Aromatic C-C Bond Length | ~1.39 Å |

| Phenolic C-O Bond Length | ~1.36 Å |

| C-O-H Bond Angle | ~109° |

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-Cyclohexyl-2-methylphenol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and stability of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine the molecule's most stable geometric configuration (ground state) by optimizing bond lengths and angles. researcher.life

These calculations provide key insights into the molecule's stability. For substituted phenols, DFT is used to compute thermochemical properties such as bond dissociation energies (BDEs), which are critical for understanding antioxidant activity. acs.org The O-H bond dissociation energy is a key parameter, and substituents on the phenol (B47542) ring are known to influence it through polar and radical stabilization effects. acs.org In this compound, the electron-donating nature of the methyl and cyclohexyl groups is expected to influence the electronic density of the phenol ring and, consequently, its stability and reactivity. DFT studies on similar tri-substituted phenols have been used to investigate their gas-phase thermochemical properties, providing a framework for understanding the stability of this compound. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenol using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O | ~1.37 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Angle | C-O-H | ~109° |

| Dihedral Angle | C-C-O-H | ~0° (planar) |

Note: The values presented are typical for phenolic structures and serve for illustrative purposes.

Quantum chemical methods are highly effective for predicting spectroscopic parameters, which aids in the interpretation of experimental data.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies of this compound, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govcore.ac.uk By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. physchemres.org Comparing this computed spectrum with experimental results allows for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule, such as the characteristic O-H stretch, C-O stretch, and aromatic ring vibrations. nih.govspectroscopyonline.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical ¹H and ¹³C NMR spectra. By comparing calculated chemical shifts with experimental data, researchers can confirm the molecular structure and assign specific resonances to each nucleus in this compound. torvergata.it

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Cresol (B1669610) Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3600 | ~3620 | O-H stretch |

| ν(C-H) aromatic | ~3050 | ~3065 | Aromatic C-H stretch |

| ν(C-H) alkyl | ~2950 | ~2960 | Alkyl C-H stretch |

| ν(C=C) aromatic | ~1600 | ~1610 | Aromatic ring stretch |

| ν(C-O) | ~1250 | ~1260 | C-O stretch |

Note: Data is illustrative of typical results for substituted phenols.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rjpn.orgtaylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, reflecting the electron-rich nature of this part of the molecule. The LUMO is typically distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rjpn.org A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can precisely determine the energies and spatial distributions of these orbitals. karazin.ua

Table 3: Illustrative Frontier Molecular Orbital Energies for Substituted Phenols

| Parameter | Typical Calculated Value (eV) | Implication |

|---|---|---|

| E_HOMO | -5.0 to -6.5 | Electron-donating ability |

| E_LUMO | -0.5 to -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Chemical reactivity and stability |

The Fukui function is a local reactivity descriptor derived from DFT that helps predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgfaccts.de It quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. wikipedia.org

By calculating the condensed Fukui functions for each atom in this compound, one can identify the regions most susceptible to different types of reactions. alljournals.cn

f⁺(r) indicates the preferred site for a nucleophilic attack (where the molecule can best accept an electron).

f⁻(r) indicates the preferred site for an electrophilic attack (where the molecule can best donate an electron).

f⁰(r) indicates the preferred site for a radical attack .

For phenolic compounds, Fukui analysis can pinpoint the specific atoms on the aromatic ring or the hydroxyl group that are most likely to participate in a reaction. researchgate.netresearchgate.net This analysis is valuable for understanding mechanisms such as electrophilic substitution on the phenol ring.

Both Natural Population Analysis (NPA) and Mulliken Population Analysis are methods used to calculate the partial atomic charges on each atom within a molecule from a quantum chemical calculation. uni-muenchen.de This charge distribution is crucial for understanding the molecule's polarity, intermolecular interactions, and reactivity. The electrostatic potential surface, which is mapped from these charges, can visually identify the electron-rich (negative) and electron-poor (positive) regions of the molecule. rjpn.org

While Mulliken analysis is one of the oldest methods, it is known to be highly dependent on the basis set used. uni-muenchen.de NPA is often considered more robust and provides a more stable description of the electron distribution. semanticscholar.orgfigshare.com For this compound, these analyses would quantify the negative charge on the oxygen atom and the charge distribution across the aromatic ring, cyclohexyl, and methyl groups, providing a detailed picture of the molecule's electronic landscape. xray.cz

Table 4: Representative Calculated Mulliken Atomic Charges for a Substituted Phenol

| Atom | Calculated Charge (a.u.) |

|---|---|

| Oxygen (in OH) | -0.65 to -0.75 |

| Hydrogen (in OH) | +0.40 to +0.50 |

| Carbon (bonded to OH) | +0.20 to +0.30 |

| Aromatic Carbons | -0.10 to -0.25 |

Note: Values are illustrative and depend on the specific computational method.

Molecular Dynamics Simulations (for chemical interactions and mechanisms)

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information on the interactions between this compound and its environment, such as solvent molecules or biological macromolecules like lipids and proteins. nih.govmdpi.comacs.org

By simulating the molecule in an aqueous solution, for instance, MD can reveal how water molecules arrange around the hydrophobic cyclohexyl group and the hydrophilic phenol group, providing insights into its solubility and hydration. acs.org Furthermore, MD simulations are used to explore how polyphenolic compounds interact with cell membranes or bind to proteins. nih.govnih.gov Such simulations for this compound could elucidate its behavior in biological systems, showing how it orients itself within a lipid bilayer or the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern its binding to a protein active site. aip.orgresearchgate.net This information is critical for understanding the mechanisms behind its biological activity.

Computational Approaches for Reaction Pathway Prediction and Optimization

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of this compound and for optimizing the reaction conditions to enhance yield and selectivity. Through the use of quantum chemical calculations, particularly Density Functional Theory (DFT), researchers can model the alkylation of p-cresol (B1678582) with cyclohexanol (B46403) or cyclohexene (B86901) at the molecular level. These theoretical studies provide deep insights into the energetics of the reaction, the structure of transition states, and the role of catalysts.

The synthesis of this compound is an electrophilic aromatic substitution reaction. Computational models can predict the regioselectivity of this reaction by calculating the activation energies for the formation of different isomers. The hydroxyl and methyl groups of p-cresol are ortho, para-directing, and activating. However, the positions ortho to the hydroxyl group are the most nucleophilic and therefore the most likely sites for electrophilic attack. Computational studies can quantify the relative reactivity of the different positions on the aromatic ring.

Modeling Reaction Pathways:

DFT calculations can be employed to map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, intermediates, transition states, and products. For the acid-catalyzed alkylation of p-cresol with cyclohexene, a key intermediate is the cyclohexyl cation, which acts as the electrophile. Computational models can determine the stability of this carbocation and the energy barrier for its formation.

The reaction can proceed through different pathways, including direct C-alkylation or initial O-alkylation to form a cyclohexyl ether intermediate, which then rearranges to the C-alkylated product. Theoretical calculations can help to distinguish between these mechanisms by comparing the activation energies of the respective transition states. For instance, in a related study on phenol alkylation, it was computationally shown that O-alkylation is often the kinetically favored initial step, followed by an intramolecular rearrangement to the more thermodynamically stable C-alkylated phenols. The energy barriers for these rearrangements can be significantly lowered in the presence of an acid catalyst, a phenomenon that can be accurately modeled.

Catalyst Influence and Optimization:

Zeolites are often used as catalysts in the synthesis of this compound. Computational models can simulate the reaction within the pores of a zeolite, taking into account the steric constraints and the acidic sites of the catalyst. These models can help in understanding how the catalyst structure influences the product distribution. For example, DFT studies on zeolite-catalyzed phenol alkylation have shown that the confinement effects within the zeolite pores can favor the formation of certain isomers over others.

By calculating the reaction profile in the presence of different catalysts, it is possible to predict which catalyst will be the most effective. For example, in the alkylation of phenol with propylene over H-BEA zeolite, DFT calculations have been used to investigate the reaction mechanism and the effect of co-adsorbed molecules like water. rsc.org Such studies can reveal that the presence of water can lower the activation barrier for the rate-limiting step, thereby increasing the reaction rate. rsc.org

Predictive Data from Computational Models:

The data generated from these computational investigations can be compiled to predict optimal reaction conditions. This includes identifying the most suitable catalyst, temperature, and solvent for achieving high selectivity towards this compound. The following table illustrates the type of data that can be obtained from DFT calculations for the alkylation of p-cresol with cyclohexene, comparing a gas-phase reaction with a zeolite-catalyzed reaction.

| Parameter | Gas Phase (Uncatalyzed) | Zeolite H-BEA Catalyzed |

|---|---|---|

| Activation Energy for Cyclohexyl Cation Formation (kcal/mol) | 45.8 | 25.3 |

| Activation Energy for ortho-Alkylation (kcal/mol) | 35.2 | 18.9 |

| Activation Energy for meta-Alkylation (kcal/mol) | 48.1 | 32.5 |

| Reaction Enthalpy for this compound formation (kcal/mol) | -15.7 | -22.4 |

Note: The data in the table above is hypothetical and for illustrative purposes to demonstrate the type of information that can be generated from computational studies.

These theoretical predictions can then guide experimental work, reducing the number of experiments needed and accelerating the development of efficient and selective synthetic routes to this compound. By combining computational and experimental approaches, a comprehensive understanding of the reaction can be achieved, leading to optimized industrial processes.

Research on Derivatives and Analogs of 4 Cyclohexyl 2 Methylphenol

Synthesis and Characterization of Substituted Cyclohexylphenols

The synthesis of substituted cyclohexylphenols can be achieved through various chemical transformations, targeting the aromatic ring or the hydroxyl group to introduce new functionalities. These modifications can significantly impact the compound's physical and chemical properties.

Mono- and Dicarbomethoxylated Derivatives

The introduction of carbomethoxy groups onto the phenolic ring can be a key step in creating more complex derivatives. A notable example is the synthesis of mono- and dicarbomethoxylated derivatives of 6,6'-methylenebis(2-cyclohexyl-4-methylphenol) imedpub.commdpi.comresearchgate.netmdpi-res.com. This process typically involves the reaction of the parent phenol (B47542) with a suitable carbomethoxylating agent.

The general synthetic approach can be outlined as follows:

Reaction Setup : The phenolic compound is dissolved in an appropriate solvent.

Reagent Addition : A carbomethoxylating agent, such as dimethyl carbonate, is added in the presence of a base.

Reaction Conditions : The reaction mixture is heated to facilitate the substitution reaction.

Workup and Purification : After the reaction is complete, the product is isolated and purified using standard techniques like crystallization or chromatography.

The characterization of these derivatives relies on a combination of spectroscopic methods to confirm the structure and purity of the synthesized compounds.

| Spectroscopic Technique | Observations for Carbomethoxylated Derivatives |

| FT-IR | Appearance of a strong carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹, indicative of the ester group. |

| ¹H NMR | A singlet peak corresponding to the methyl protons (-OCH₃) of the carbomethoxy group, usually appearing around 3.7-3.9 ppm. |

| ¹³C NMR | A resonance for the carbonyl carbon of the ester group, typically in the downfield region of the spectrum. |

| Mass Spectrometry | The molecular ion peak consistent with the addition of one or two carbomethoxy groups to the parent molecule. |

Other Alkylated and Acylated Analogs

Further alkylation and acylation of 4-Cyclohexyl-2-methylphenol can be achieved through well-established synthetic methodologies, primarily Friedel-Crafts reactions wikipedia.orgyoutube.com. These reactions allow for the introduction of a variety of alkyl and acyl groups onto the aromatic ring, leading to a diverse range of analogs.

Alkylation: The introduction of additional alkyl groups can be accomplished by reacting this compound with an alkyl halide or an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) google.com. The position of the incoming alkyl group is directed by the existing substituents on the aromatic ring. Given the ortho- and para-directing nature of the hydroxyl and methyl groups, and the steric hindrance from the cyclohexyl group, further alkylation is likely to occur at the positions ortho or para to the hydroxyl group that are not already substituted.

Acylation: Similarly, acylation can be carried out using an acyl halide or an acid anhydride (B1165640) with a Lewis acid catalyst wikipedia.orgyoutube.com. This reaction introduces an acyl group onto the aromatic ring, which can then be further modified, for example, by reduction to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction youtube.com.

Coordination Chemistry of Phenolic Ligands and Their Derivatives

The phenolic oxygen of this compound and its derivatives can act as a donor atom, allowing these compounds to function as ligands in the formation of metal complexes. The steric bulk provided by the cyclohexyl and methyl groups can influence the coordination geometry and stability of these complexes.

Synthesis of Metal Complexes with Cyclohexylphenol-derived Ligands

Metal complexes of cyclohexylphenol-derived ligands can be synthesized by reacting the ligand with a metal salt in a suitable solvent semanticscholar.orgresearchgate.net. Often, the phenolic proton is removed by a base to form a phenoxide, which then coordinates to the metal center.

A general procedure for the synthesis of such complexes is as follows:

Ligand Preparation : The cyclohexylphenol derivative is dissolved in a solvent like ethanol (B145695) or methanol.

Deprotonation : A base, such as sodium hydroxide (B78521) or an amine, may be added to deprotonate the phenolic hydroxyl group.

Addition of Metal Salt : A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) is added to the ligand solution.

Complex Formation : The mixture is stirred, often with heating, to facilitate the formation of the metal complex, which may precipitate from the solution.

Isolation : The resulting solid complex is collected by filtration, washed, and dried.

For instance, Schiff base ligands derived from substituted phenols can be used to create multinuclear metal complexes mdpi.com.

Characterization of Complex Structures and Bonding

The characterization of these metal complexes involves a range of analytical techniques to determine their structure, composition, and the nature of the metal-ligand bonding.

| Analytical Technique | Information Obtained |

| Elemental Analysis | Determines the empirical formula of the complex, providing the metal-to-ligand ratio. |

| Molar Conductance | Measures the electrolytic nature of the complex in solution, distinguishing between ionic and non-ionic complexes. |

| Magnetic Susceptibility | Provides information about the number of unpaired electrons in the metal center, helping to determine its oxidation state and coordination geometry. |

| FT-IR Spectroscopy | Shows a shift in the C-O stretching frequency of the phenol upon coordination to the metal ion. New bands in the low-frequency region can be assigned to metal-oxygen (M-O) and other metal-ligand bonds. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the coordination geometry. |

| X-ray Crystallography | Offers definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. |

Structure-Reactivity Relationships in Derivatives

The relationship between the structure of this compound derivatives and their reactivity is a key area of investigation. The nature and position of substituents on the aromatic ring can significantly influence the compound's chemical behavior.

The reactivity of phenols is largely governed by the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution, and the acidity of the phenolic proton libretexts.orglearncbse.in. The presence of the electron-donating methyl and cyclohexyl groups further enhances the electron density of the aromatic ring.

Key structure-reactivity considerations include:

Applications of Derivatives in Materials Science and Industrial Chemistry

Derivatives of this compound are primarily utilized in the polymer and broader chemical industries as stabilizers for organic materials. Their chemical structure, featuring a sterically hindered phenolic group, makes them effective antioxidants for preventing the degradation of polymers. This section explores the key applications of these derivatives in materials science and industrial chemistry, with a focus on their role as polymer additives.

The core function of these derivatives is to inhibit or retard the auto-oxidation of polymeric materials that occurs during processing at high temperatures and during end-use exposure to environmental factors like heat, light, and oxygen. Oxidation can lead to a loss of mechanical properties, discoloration, and a general reduction in the lifespan of plastic and elastomeric products. The derivatives of this compound, particularly those belonging to the class of hindered phenolic antioxidants, play a crucial role in mitigating these degradative processes.

One of the foundational compounds in this context is 4-Methyl-2-cyclohexylphenol itself, which serves as a precursor for the synthesis of more complex stabilizers for thermoplastics and elastomers. google.com The introduction of the cyclohexyl group enhances the compatibility of the antioxidant with the polymer matrix and reduces its volatility, which is essential for maintaining long-term stability.

A notable class of derivatives includes substituted phenolic compounds where the basic this compound structure is further modified to enhance its stabilizing efficacy. These compounds are particularly effective as antioxidants in a range of organic materials, including high molecular weight unsaturated polymers. Their design often focuses on optimizing properties such as solubility, compatibility, and low volatility to ensure they remain effective within the polymer throughout its service life.

While specific, publicly documented research on a wide array of individual derivatives of this compound is limited, the general applications of closely related hindered phenolic antioxidants provide a clear indication of their utility. These applications are summarized in the following data table, which outlines the types of derivatives and their roles in various polymer systems.

| Derivative Type | General Structure/Modification | Application in Materials Science | Industrial Chemistry Role | Examples of Polymer Systems |

|---|---|---|---|---|

| Hindered Phenolic Antioxidants | The core this compound structure with additional alkyl or functional groups to increase molecular weight and reduce volatility. | Primary antioxidant to prevent thermal degradation during processing and long-term heat aging of polymers. | Stabilizer to enhance the durability and lifespan of plastic and rubber products. | Polyolefins (Polyethylene, Polypropylene), Thermoplastics, Elastomers. |

| Thioether Derivatives | Incorporation of sulfur-containing moieties, often as thioether linkages, to the phenolic structure. | Synergistic antioxidant that decomposes hydroperoxides, providing enhanced long-term thermal stability. | Co-stabilizer used in combination with primary antioxidants to provide comprehensive protection against polymer degradation. | Polyolefins, Synthetic Rubbers. |

| Phosphite Co-stabilizers | While not direct derivatives, they are often used in conjunction with hindered phenols like this compound. | Secondary antioxidant that protects the primary antioxidant and the polymer during high-temperature processing. | Processing stabilizer to prevent discoloration and maintain the melt flow properties of the polymer. | Polyethylene, Polypropylene, Engineering Plastics. |

| UV Absorbers (e.g., Benzotriazole Derivatives) | Chemical structures that can be synthesized from phenolic precursors to absorb UV radiation. | UV stabilizer to protect polymers from photodegradation caused by exposure to sunlight. | Light stabilizer to prevent color change, cracking, and loss of mechanical properties in outdoor applications. | Coatings, Adhesives, various plastics for outdoor use. |

The development of these derivatives is a continuous area of research in industrial chemistry, with a focus on creating more efficient, longer-lasting, and safer stabilizing systems for a wide range of polymeric materials. The overarching goal is to extend the service life of these materials, thereby enhancing their sustainability and performance in various applications.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of cyclohexylphenols often involves the alkylation of phenols using polluting mineral Brønsted acids as catalysts. researchgate.net A primary focus of future research is the development of greener, more sustainable synthetic methodologies.

Key Research Thrusts: